7-Chloroisoquinoline hydrochloride
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Overview
Description
7-Chloroisoquinoline hydrochloride is a heterocyclic aromatic organic compound. It is a derivative of isoquinoline, which is a structural isomer of quinoline. Isoquinoline and its derivatives, including this compound, are known for their significant biological activities and are used in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isoquinoline derivatives, including 7-Chloroisoquinoline hydrochloride, can be achieved through several methods. One common method is the Pomeranz-Fritsch reaction, which involves the cyclization of benzylamine derivatives with glyoxal in the presence of an acid catalyst . Another method is the Bischler-Napieralski reaction, which involves the cyclization of β-phenylethylamine derivatives with phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 7-Chloroisoquinoline hydrochloride undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, NaBH4
Substitution: Amines, thiols, alkoxides
Major Products Formed:
Oxidation: Isoquinoline N-oxides
Reduction: Dihydroisoquinoline derivatives
Substitution: Various substituted isoquinoline derivatives.
Scientific Research Applications
7-Chloroisoquinoline hydrochloride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 7-Chloroisoquinoline hydrochloride involves its interaction with various molecular targets and pathways. It can act as an inhibitor of enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological processes, making it a valuable tool in drug discovery .
Comparison with Similar Compounds
Quinoline: A structural isomer of isoquinoline with similar chemical properties but different biological activities.
Isoquinoline: The parent compound of 7-Chloroisoquinoline hydrochloride, known for its use in the synthesis of natural alkaloids.
Chloroquine: A quinoline derivative used as an antimalarial drug.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine atom at the 7-position makes it a valuable intermediate for further functionalization and the development of novel compounds with potential therapeutic applications .
Properties
Molecular Formula |
C9H7Cl2N |
---|---|
Molecular Weight |
200.06 g/mol |
IUPAC Name |
7-chloroisoquinoline;hydrochloride |
InChI |
InChI=1S/C9H6ClN.ClH/c10-9-2-1-7-3-4-11-6-8(7)5-9;/h1-6H;1H |
InChI Key |
PSZVOVMSPPUCPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CN=C2)Cl.Cl |
Origin of Product |
United States |
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